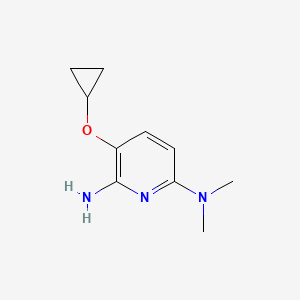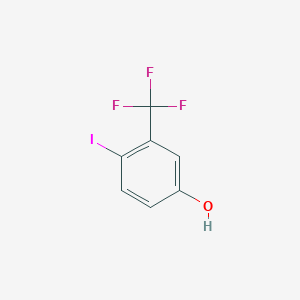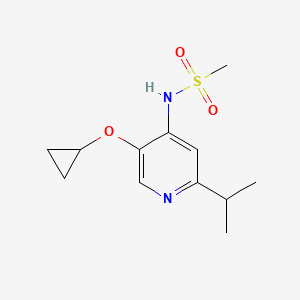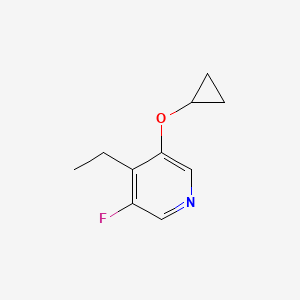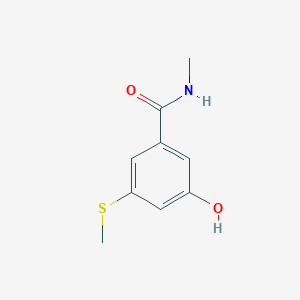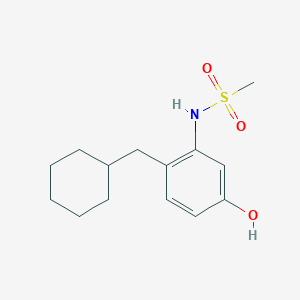
2-(Cyclohexylmethyl)-5-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylmethyl)-5-hydroxybenzamide is an organic compound characterized by a benzamide core with a cyclohexylmethyl group attached to the second carbon and a hydroxyl group attached to the fifth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-5-hydroxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexylmethyl chloride reacts with the benzamide in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexylmethyl)-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products
Oxidation: Formation of 2-(Cyclohexylmethyl)-5-ketobenzamide.
Reduction: Formation of 2-(Cyclohexylmethyl)-5-hydroxybenzylamine.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Cyclohexylmethyl)-5-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylmethyl)-5-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyclohexylmethyl group can enhance lipophilicity, aiding in membrane permeability. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclohexylmethyl)-4-hydroxybenzamide: Similar structure but with the hydroxyl group at the fourth position.
2-(Cyclohexylmethyl)-5-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
2-(Cyclohexylmethyl)-5-aminobenzamide: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
2-(Cyclohexylmethyl)-5-hydroxybenzamide is unique due to the specific positioning of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexylmethyl group and the hydroxyl group provides a distinct profile that can be advantageous in various applications.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)-5-hydroxybenzamide |
InChI |
InChI=1S/C14H19NO2/c15-14(17)13-9-12(16)7-6-11(13)8-10-4-2-1-3-5-10/h6-7,9-10,16H,1-5,8H2,(H2,15,17) |
Clave InChI |
DZXJWBJFLNEYHF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2=C(C=C(C=C2)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



